

Metaboric Acid as a Flame Retardant Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metaboric acid

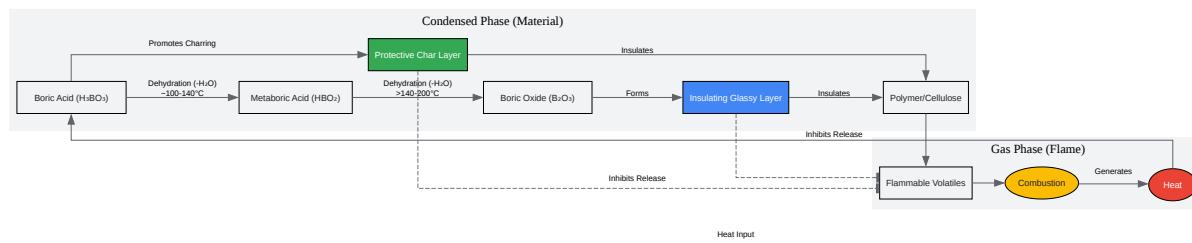
Cat. No.: B085417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaboric acid (HBO_2) is an effective halogen-free flame retardant additive used to enhance the fire resistance of a variety of materials, including polymers and cellulosic products. It functions primarily in the condensed phase through the formation of a protective glassy layer and the promotion of char, which insulates the underlying material from heat and reduces the release of flammable volatiles.^{[1][2][3]} This document provides detailed application notes and experimental protocols for evaluating the efficacy of **metaboric acid** as a flame retardant.


Metaboric acid is typically generated *in situ* from the thermal decomposition of boric acid (H_3BO_3).^{[2][4]} Upon heating, boric acid first dehydrates to form **metaboric acid**, which then further converts to boric oxide (B_2O_3) at higher temperatures.^{[2][4]} This boric oxide forms a glassy, protective layer.^{[1][4]}

Mechanism of Action

The flame retardant mechanism of **metaboric acid** involves a multi-step process that occurs as the temperature of the material increases.

- Dehydration: Boric acid, the precursor, undergoes a two-stage dehydration process.
 - Around 100-140°C, boric acid loses water to form **metaboric acid** (HBO_2).^{[2][4]}

- Above 140-200°C, **metaboric acid** further dehydrates to form boric oxide (B_2O_3).[\[2\]](#)[\[4\]](#)
- Formation of a Protective Layer: The resulting boric oxide is a glassy substance that forms a protective, insulating layer on the surface of the material.[\[1\]](#)[\[4\]](#) This layer serves two main purposes:
 - It acts as a physical barrier, hindering the transfer of heat to the underlying material.[\[1\]](#)[\[4\]](#)
 - It restricts the flow of flammable volatile gases, which are the fuel for the flame.[\[1\]](#)
- Char Promotion: Boric acid and its derivatives act as catalysts for char formation, particularly in cellulosic materials.[\[1\]](#)[\[3\]](#)[\[5\]](#) The char layer is a poor conductor of heat and further insulates the material.

[Click to download full resolution via product page](#)

Caption: Mechanism of **metaboric acid** as a flame retardant.

Data Presentation

The following tables summarize quantitative data from various studies on the flame retardant properties of materials treated with boric acid (the precursor to **metaboric acid**).

Table 1: Limiting Oxygen Index (LOI) Data

Material	Boric Acid Content (wt%)	LOI (%)	Reference
Polypropylene (PP)	0	18.0	[5]
PP with IFR* and Nanoclay	1.25	-	[5]
PP with IFR* and Nanoclay	2.5	31.0	[5]
PP with IFR* and Nanoclay	3.75	-	[5]
PP with IFR* and Nanoclay	5.0	-	[5]
Banana			
Fiber/Polyester	0	18.0	[6]
Composite (untreated)			
Banana			
Fiber/Polyester			
Composite (chopped fiber)	20	28.5	[6]

*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)

Table 2: UL-94 Vertical Burn Test Data

Material	Boric Acid Content (wt%)	UL-94 Rating	Reference
Polypropylene (PP) with IFR* and Nanoclay	2.5	V-0	[5]

*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)

Table 3: Cone Calorimetry Data

Material	Boric Acid Content (wt%)	Peak Heat Release Rate (kW/m ²)	Total Heat Release (MJ/m ²)	Reference
Polypropylene (PP) with IFR* and Nanoclay	0	668.6	247.9	[5]
Polypropylene (PP) with IFR* and Nanoclay	2.5	150.0	98.4	[5]

*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)

Table 4: Thermogravimetric Analysis (TGA) Data

Material	Boric Acid Content (wt%)	Onset of Decomposition (°C)	Char Yield at 600°C (%)	Reference
Particleboard (untreated)	0	~250	-	[1]
Particleboard with Borax and Boric Acid mixture	-	Lower than untreated	23.62	[1]
Banana Fiber/Polyester Composite (chopped, 20% BA)	20	Increased resistance to decomposition	-	[6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the flame retardancy of materials containing **metaboric acid** are provided below.

Protocol 1: Preparation of Polymer Composites

This protocol describes the preparation of polymer composites containing boric acid using a melt-mixing method.

Materials and Equipment:

- Polymer resin (e.g., polypropylene, polyester)
- Boric acid powder (analytical grade)
- Twin-screw extruder
- Hot press
- Specimen molds

Procedure:

- Dry the polymer resin and boric acid powder in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to remove any moisture.
- Premix the dried polymer resin and boric acid powder at the desired weight percentages.
- Feed the premixed blend into a twin-screw extruder.
- Set the extruder temperature profile according to the processing requirements of the specific polymer. For polypropylene, a typical profile might range from 170°C to 190°C.
- Melt-mix the components in the extruder to ensure homogeneous dispersion of the boric acid.
- Extrude the molten composite into strands and pelletize them.
- Dry the pellets in a vacuum oven.

- Place the dried pellets into a mold and preheat in a hot press.
- Apply pressure (e.g., 10 MPa) for a specified time (e.g., 15 minutes) to form the test specimens of the required dimensions for subsequent flame retardancy tests.
- Allow the specimens to cool to room temperature before removal from the mold.
- Condition the specimens at a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 48 hours prior to testing.

Protocol 2: Limiting Oxygen Index (LOI) Test

This protocol follows the general principles of ASTM D2863 / ISO 4589-2 to determine the minimum oxygen concentration that supports flaming combustion.[7][8][9]

Materials and Equipment:

- LOI apparatus with a heat-resistant glass chimney
- Specimen holder
- Oxygen and Nitrogen gas cylinders with flow meters
- Ignition source (e.g., propane torch)
- Test specimens (typically 70-150 mm long, 6.5-10 mm wide, and 3 mm thick)[10]

Procedure:

- Mount the conditioned specimen vertically in the center of the glass chimney using the specimen holder.
- Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
- Set an initial oxygen concentration.
- Ignite the top of the specimen with the ignition source and then remove the igniter.

- Observe the combustion behavior of the specimen. The test is considered a pass if the flame self-extinguishes before a certain duration (e.g., 180 seconds) or before burning a specified length (e.g., 50 mm).[10]
- If the specimen continues to burn, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.
- Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just sustain combustion is determined. This is the Limiting Oxygen Index.

Protocol 3: UL-94 Vertical Burn Test

This protocol is based on the UL-94 standard for assessing the flammability of plastic materials. [11][12][13]

Materials and Equipment:

- UL-94 test chamber
- Specimen holder
- Bunsen burner with a specified flame height (e.g., 20 mm)[11]
- Timing device
- Surgical cotton
- Test specimens (typically 125 mm long, 13 mm wide, and up to 13 mm thick)[13]

Procedure:

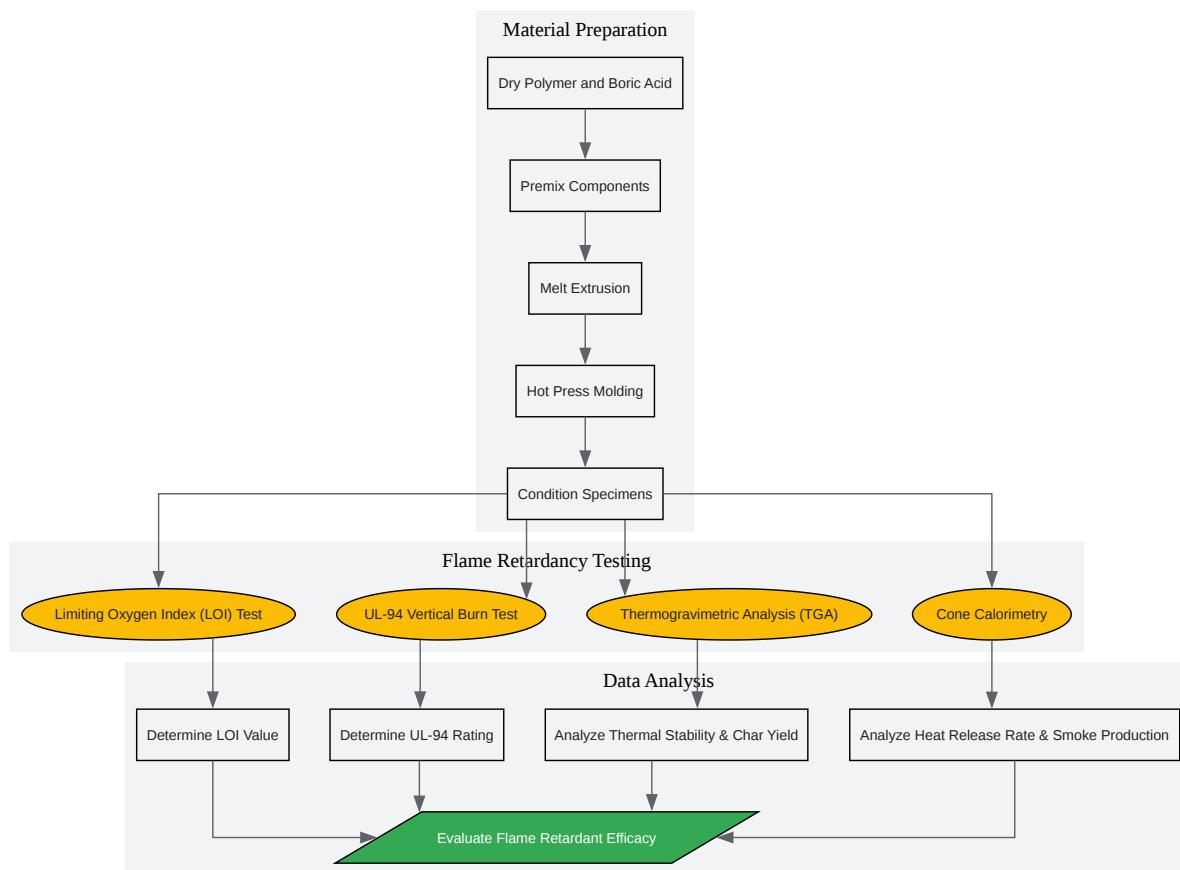
- Mount the conditioned specimen vertically in the specimen holder.
- Place a layer of dry surgical cotton 300 mm below the specimen.[11]
- Apply a 20 mm blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds.[11]

- Remove the flame and record the afterflame time (t1).
- Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
- Record whether any dripping particles ignite the cotton below.
- Repeat the test on a total of five specimens.
- Classify the material (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton, according to the UL-94 standard criteria.[\[14\]](#)

Protocol 4: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the material and the effect of the flame retardant on its decomposition.

Materials and Equipment:


- Thermogravimetric analyzer (TGA)
- Sample pans (e.g., alumina, platinum)
- Nitrogen or air supply
- Milled or powdered sample (1-10 mg)

Procedure:

- Place a small, accurately weighed sample (e.g., 10 mg) into the TGA sample pan.[\[1\]](#)
- Place the pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 20-50 mL/min).[\[15\]](#)
- Heat the sample at a constant rate (e.g., 10 or 20°C/min) over a specified temperature range (e.g., 30°C to 800°C).[\[1\]](#)[\[15\]](#)

- Record the sample weight as a function of temperature.
- Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)**Caption:** Workflow for evaluating **metaboric acid** as a flame retardant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. teilar.gr [teilar.gr]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. qualitest.ae [qualitest.ae]
- 8. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 9. specialchem.com [specialchem.com]
- 10. publications.iafss.org [publications.iafss.org]
- 11. mgchemicals.com [mgchemicals.com]
- 12. boedeker.com [boedeker.com]
- 13. amade-tech.com [amade-tech.com]
- 14. specialchem.com [specialchem.com]
- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]
- To cite this document: BenchChem. [Metaboric Acid as a Flame Retardant Additive: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085417#metaboric-acid-as-a-flame-retardant-additive>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com